Technical Guide: 6-Chloro-2,2-dimethyl-2H-chromene (CAS 80055-54-5)
Technical Guide: 6-Chloro-2,2-dimethyl-2H-chromene (CAS 80055-54-5)
[1][2]
Abstract
This technical guide provides a comprehensive analysis of 6-chloro-2,2-dimethyl-2H-chromene (CAS 80055-54-5), a privileged heterocyclic scaffold in medicinal chemistry.[1] It details the physicochemical properties, validated synthesis protocols, and reactivity profiles essential for its application as a precursor in the development of potassium channel openers (KCOs) and P2Y6 receptor antagonists. The guide is designed for researchers requiring high-fidelity experimental data and mechanistic insights.
Part 1: Chemical Identity & Physicochemical Properties[1]
The 2,2-dimethyl-2H-chromene core (benzopyran) is a lipophilic scaffold that serves as a bioisostere for terpenes and flavonoids.[1] The 6-chloro substitution enhances metabolic stability and provides a handle for further cross-coupling reactions or electronic tuning of the aromatic ring.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 6-chloro-2,2-dimethyl-2H-1-benzopyran |
| CAS Number | 80055-54-5 |
| Molecular Formula | C₁₁H₁₁ClO |
| Molecular Weight | 194.66 g/mol |
| Physical State | Viscous pale yellow oil (at RT) |
| Solubility | Soluble in DCM, EtOAc, Toluene, Acetone; Insoluble in Water |
| Key Spectral Feature | ¹H NMR (CDCl₃): |
Structural Analysis
The molecule features a gem-dimethyl group at the C2 position, which sterically protects the oxygen atom and imparts lipophilicity. The C3-C4 double bond is the primary site of reactivity, susceptible to electrophilic addition (e.g., epoxidation). The chlorine atom at C6 exerts an electron-withdrawing inductive effect (-I), deactivating the aromatic ring slightly compared to the unsubstituted chromene, which influences the regioselectivity of electrophilic aromatic substitutions.
Part 2: Validated Synthesis Methodology
The most robust and scalable synthesis involves the Propargyl Ether Rearrangement (also known as the propargyl Claisen rearrangement). This method is preferred over acid-catalyzed condensation of phenols with unsaturated aldehydes due to higher regioselectivity and cleaner reaction profiles.[1]
Reaction Scheme
The synthesis proceeds in two distinct phases:
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O-Alkylation: Nucleophilic substitution of 4-chlorophenol with a propargyl chloride derivative.[1]
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Thermal Rearrangement: A [3,3]-sigmatropic rearrangement followed by a [1,5]-hydrogen shift and 6
-electrocyclization.[1]
Caption: Two-step synthesis via propargyl ether intermediate. Step 2 involves a cascade of Claisen rearrangement and electrocyclization.
Detailed Protocol
Step 1: Synthesis of the Propargyl Ether Intermediate
Reagents: 4-Chlorophenol (1.0 eq), 3-Chloro-3-methyl-1-butyne (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq), Acetone (dry).[1]
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Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol in anhydrous acetone (0.5 M concentration).
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Addition: Add finely ground anhydrous K₂CO₃ and catalytic KI. Stir for 15 minutes at room temperature to facilitate deprotonation.
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Alkylation: Add 3-chloro-3-methyl-1-butyne dropwise.
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Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol.
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Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.
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Checkpoint: The intermediate is a propargyl ether (oil). Purity can be checked via IR (presence of alkyne stretch ~3300 cm⁻¹ and 2100 cm⁻¹).
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Step 2: Thermal Cyclization
Reagents: N,N-Diethylaniline (Solvent/Base) or o-Xylene.[1]
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Setup: Dissolve the crude propargyl ether in N,N-diethylaniline (1.0 M concentration).
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Reaction: Heat the solution to 180–200°C (reflux) for 4–6 hours.
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Workup: Cool to room temperature. Dilute with diethyl ether and wash extensively with 2M HCl (to remove the amine solvent). Wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash column chromatography on silica gel using Hexane:EtOAc (98:2 to 95:5).
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Yield: Typical yields for this step range from 60–80%.
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Part 3: Reactivity & Functionalization[1]
The 6-chloro-2,2-dimethyl-2H-chromene scaffold is primarily utilized as a substrate for asymmetric epoxidation , a critical step in synthesizing potassium channel openers (e.g., analogs of Levcromakalim).[1]
Jacobsen Epoxidation
The C3-C4 double bond is electron-rich, making it an excellent substrate for electrophilic oxidation.[1] Using chiral Mn(III)-salen catalysts (Jacobsen's catalyst) allows for the formation of enantiopure epoxides.
Protocol Highlight:
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Catalyst: (R,R)-Mn(salen)Cl (2–5 mol%).
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Oxidant: NaOCl (bleach) or mCPBA/NMO.
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Condition: Biphasic system (DCM/Water) at pH 11.3 (buffered) enhances turnover and enantioselectivity (>90% ee).
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Product: (3S,4S)-6-chloro-3,4-epoxy-2,2-dimethylchroman.[1]
Caption: Functionalization pathway converting the chromene core into bioactive therapeutic agents.[4]
Part 4: Biological Relevance & Applications[1]
Potassium Channel Openers (KCOs)
The 2,2-dimethylchromene core is the structural foundation of the "cromakalim" class of ATP-sensitive potassium (K_ATP) channel openers.
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Mechanism: These compounds cause hyperpolarization of smooth muscle cell membranes, leading to relaxation.
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Role of 6-Cl: The chlorine substituent at position 6 modulates the lipophilicity and electronic properties of the binding pharmacophore, often enhancing potency compared to the unsubstituted analog.
P2Y6 Receptor Antagonism
Recent studies identify 6-chloro-2H-chromene derivatives as selective antagonists for the P2Y6 receptor, a G-protein coupled receptor involved in inflammation and vascular remodeling.[1] The 6-chloro group is critical for occupying a hydrophobic pocket within the receptor's orthosteric site.[1]
Part 5: Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Handling:
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Always handle in a fume hood to avoid inhalation of vapors.
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Wear nitrile gloves and chemical safety goggles.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the double bond over time.
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References
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BenchChem. (2025). The 6-Chloro-2H-chromene Scaffold: A Technical Guide to its Reactivity and Synthetic Utility. Retrieved from
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Sigma-Aldrich. (2024).[1] 6-Chloro-2H-chromen-2-one Product Data (Related Scaffold). Retrieved from
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BLD Pharm. (2024). Product Data Sheet: 6-Chloro-2,2-dimethyl-2H-chromene (CAS 80055-54-5).[1][5] Retrieved from
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Sebastiano, R., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2090. Retrieved from
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Burrell, A. J., et al. (2002). Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions. Journal of the American Chemical Society, 124(40), 11946-11954. Retrieved from
